molecular formula C18H22N2O5 B5548622 N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide

N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B5548622
M. Wt: 346.4 g/mol
InChI Key: MATUANIFNRVSQH-HUUCEWRRSA-N
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Description

N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolidine ring substituted with furan groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine core, followed by the introduction of furan groups through specific coupling reactions. Common reagents used in these steps include organometallic catalysts and protecting groups to ensure the selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions such as temperature, pressure, and solvent choice. Techniques like continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include furanones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S,4R)-1-[5-(hydroxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide
  • N-[(3S,4R)-1-[5-(ethoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide

Uniqueness

N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide stands out due to its specific methoxymethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-11-4-6-16(24-11)14-8-20(9-15(14)19-12(2)21)18(22)17-7-5-13(25-17)10-23-3/h4-7,14-15H,8-10H2,1-3H3,(H,19,21)/t14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATUANIFNRVSQH-HUUCEWRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C(=O)C3=CC=C(O3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=CC=C(O3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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